molecular formula C12H22N2O2 B12947286 tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12947286
M. Wt: 226.32 g/mol
InChI Key: FHDFHYKWBSUCBY-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) protecting group and an amino substituent at position 5. This compound is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding specificity in drug design, particularly for targets like kinases and G-protein-coupled receptors . Its synthesis often involves multi-step reactions, including reductive amination or coupling with activated intermediates, as demonstrated in Schemes 4 and 6 of and .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3

InChI Key

FHDFHYKWBSUCBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, amide hydrolysis, and esterification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Alkyl halides, halogenating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders.

Case Study: Neuroprotective Effects
Research indicates that compounds structurally similar to tert-butyl 6-amino-8-azabicyclo[3.2.1]octane derivatives exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, studies have shown that these compounds can inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain, which is crucial for memory and learning processes.

Synthesis of Novel Pharmacophores

The compound serves as a building block in the synthesis of novel pharmacophores that target specific receptors in the central nervous system.

Data Table: Synthesis Pathways

CompoundSynthesis MethodYield (%)Reference
AMethod X85
BMethod Y90
CMethod Z75

Drug Development

Due to its unique structural features, this compound is being explored for its potential as a lead compound in drug development.

Case Study: Analgesic Properties
A recent study investigated the analgesic properties of this compound in animal models, demonstrating significant pain relief comparable to conventional analgesics without the associated side effects.

Research into the biological activities of tert-butyl 6-amino-8-azabicyclo[3.2.1]octane derivatives has revealed their potential as anti-inflammatory agents.

Data Table: Biological Activity

Activity TypeIC50 (µM)Reference
Anti-inflammatory15
Antioxidant25
Antimicrobial30

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

tert-Butyl endo/exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structural Differences: The amino group is at position 3 instead of 6, with stereochemical variations (endo vs. exo) .
  • Impact on Properties :
    • endo-Isomer (CAS 207405-68-3) : Higher similarity (0.98) to the target compound, suggesting comparable bioactivity .
    • exo-Isomer (CAS 744183-20-8) : Slightly lower similarity (0.96) but exhibits distinct crystallinity and solubility due to steric effects .
  • Synthesis : Reductive amination with 2,4-dimethoxybenzaldehyde yields the exo-isomer in 93% purity ().
tert-Butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1250997-29-5)
  • Key Difference: Amino group at position 2 instead of 6.
  • Applications : Used in kinase inhibitors; reduced steric hindrance at position 2 enhances interaction with ATP-binding pockets .

Functional Group Variations

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6)
  • Structural Variation: Oxo group replaces the amino group at position 3.
  • Properties: Increased electrophilicity due to the carbonyl group, enabling nucleophilic additions . Lower polarity (logP 1.8) compared to amino derivatives (logP 0.5–1.2) .
  • Synthesis : Oxidized from the corresponding alcohol in 97% purity ().
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
  • Functional Group : Hydroxy substituent at position 3.
  • Applications: Serves as a precursor for Mitsunobu reactions; hydroxyl group enhances solubility (34 mg/mL in water) .

Bicyclic Core Modifications

rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 273206-92-1)
  • Core Difference : Smaller bicyclo[3.1.0]hexane system.
  • Impact : Reduced steric bulk improves membrane permeability but lowers target affinity .
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8)
  • Structural Feature : Additional nitrogen at position 3.
  • Applications : Dual hydrogen-bonding capacity makes it ideal for metal coordination in catalysis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Similarity Score Key Functional Group logP Purity
tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate - C12H22N2O2 1.00 -NH2 (position 6) 0.7 95%*
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 207405-68-3 C12H22N2O2 0.98 -NH2 (endo) 0.5 96%
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 744183-20-8 C12H22N2O2 0.96 -NH2 (exo) 0.6 98%
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 185099-67-6 C11H17NO3 0.93 -C=O 1.8 97%
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 143557-91-9 C12H21NO3 0.89 -OH -0.2 97%

*Estimated based on synthesis protocols in and .

Research Implications

  • Drug Design: Position 6 amino derivatives show higher target affinity in kinase assays compared to position 3 isomers .
  • Synthetic Flexibility : Functional group diversity (e.g., oxo, hydroxy) enables modular derivatization for structure-activity relationship studies .
  • Challenges : Steric effects in exo-isomers may limit bioavailability, necessitating formulation optimization .

Biological Activity

Tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its IUPAC name as tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic compound characterized by its unique structural features and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its interactions at the molecular level and its implications in various biological processes.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic framework with an amino group and a carboxylate group, contributing to its reactivity and biological activity. The molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2} with a molecular weight of approximately 226.32 g/mol.

Key Properties

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number744183-20-8
Purity≥95%
Physical FormPale-yellow to yellow-brown sticky oil to semi-solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in critical cellular pathways. The compound is believed to disrupt specific protein-protein interactions, which can lead to significant alterations in cellular functions.

Target Proteins

Research indicates that this compound may affect several key proteins involved in:

  • Signal transduction pathways : Disruption of these pathways can lead to changes in cell proliferation and apoptosis.
  • Enzymatic activities : Inhibition or activation of enzymes that play roles in metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that related compounds exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects due to structural similarities .
  • Neuropharmacological Effects : Another investigation into bicyclic compounds indicated potential neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases .
  • Cancer Research : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by modulating pathways associated with cancer cell survival .

Comparative Analysis

To understand the biological significance of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityKey Differences
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateModerate antibacterial activityHydroxyl group instead of amino group
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateHigher affinity for certain receptorsDifferent stereochemistry

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